N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide (CPN-9) is a small molecule identified through a ligand-based virtual screening system. [] It has been investigated for its potential therapeutic benefits in combating oxidative stress, a critical factor implicated in numerous neurodegenerative diseases. []
N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide (CPN-9) functions by activating the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. [] Nrf2, a transcription factor, regulates the expression of antioxidant proteins and phase II detoxification enzymes. [] CPN-9 specifically targets the reactive oxygen species (ROS)-dependent activation of the Nrf2 pathway. [] Upon activation, Nrf2 translocates to the nucleus, initiating the transcription of protective genes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate–cysteine ligase modifier subunit (GCLM). [] These enzymes play crucial roles in detoxifying ROS and mitigating oxidative damage. This mechanism has been supported by experiments demonstrating that the protective effect of CPN-9 against oxidative stress-induced cell death is diminished by both Nrf2 knockdown and the antioxidant N-acetylcysteine, the latter suggesting a dependence on ROS for activation. []
Studies have shown the potential of CPN-9 as a neuroprotective agent. In a transgenic mouse model of amyotrophic lateral sclerosis (ALS) carrying the H46R mutation in the human Cu/Zn superoxide dismutase (SOD1) gene, systemic administration of CPN-9 post-onset led to sustained motor functions and delayed disease progression. [] This suggests that CPN-9's activation of the Nrf2 pathway and subsequent reduction in oxidative stress may be a viable therapeutic strategy for ALS and potentially other neurodegenerative diseases.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7